5-(Hydroxymethyl)quinolin-8-ol hydrochloride

Catalog No.
S12338353
CAS No.
57434-90-9
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxymethyl)quinolin-8-ol hydrochloride

CAS Number

57434-90-9

Product Name

5-(Hydroxymethyl)quinolin-8-ol hydrochloride

IUPAC Name

5-(hydroxymethyl)quinolin-8-ol;hydrochloride

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H9NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-5,12-13H,6H2;1H

InChI Key

RIVQJPJRCBGZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CO.Cl

5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of approximately 211.645 g/mol. It is a derivative of quinoline, characterized by the presence of a hydroxymethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. The compound is predominantly studied for its potential biological activities and applications in medicinal chemistry .

The reactivity of 5-(hydroxymethyl)quinolin-8-ol hydrochloride can be attributed to its functional groups. The hydroxymethyl group can undergo oxidation to form a corresponding carbonyl compound, while the hydroxyl group can participate in various reactions such as esterification or etherification. Moreover, the compound can react with electrophiles due to the nucleophilic nature of the nitrogen atom in the quinoline ring .

Research indicates that 5-(hydroxymethyl)quinolin-8-ol hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against certain bacteria and fungi.
  • Antioxidant Activity: It has demonstrated potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation, although further studies are necessary to elucidate its mechanisms and efficacy .

Several methods have been reported for synthesizing 5-(hydroxymethyl)quinolin-8-ol hydrochloride:

  • Starting from Quinoline Derivatives: The synthesis often begins with quinoline derivatives that undergo hydroxymethylation using formaldehyde in the presence of suitable catalysts or bases.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of 5-(hydroxymethyl)quinolin-8-ol with hydrochloric acid .
  • Alternative Synthetic Routes: Other synthetic routes may involve multi-step reactions, including nitration, reduction, and subsequent substitution reactions to introduce the hydroxymethyl group .

5-(Hydroxymethyl)quinolin-8-ol hydrochloride has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.
  • Analytical Chemistry: The compound can be utilized in analytical methods for detecting quinoline derivatives due to its unique spectral properties .

Interaction studies involving 5-(hydroxymethyl)quinolin-8-ol hydrochloride have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effects on cell lines and determine its mechanism of action against pathogens or cancer cells.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles, which are crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 5-(hydroxymethyl)quinolin-8-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
5-Hydroxyquinolin490-79-9Lacks hydroxymethyl group; used in dye synthesis
8-Hydroxyquinoline148-24-3Exhibits strong chelation properties; used in pharmaceuticals
5-Chloromethylquinolin4053-45-6Contains a chloromethyl group; more reactive towards nucleophiles
5-Methylquinolin1000-55-9Methyl group instead of hydroxymethyl; different biological properties

Uniqueness

5-(Hydroxymethyl)quinolin-8-ol hydrochloride is unique due to its specific combination of functional groups that confer distinct biological activities not found in other similar compounds. Its potential as an antioxidant and anticancer agent sets it apart from others like 5-hydroxyquinolin or 8-hydroxyquinoline, which may not exhibit similar profiles.

The compound 5-(hydroxymethyl)quinolin-8-ol hydrochloride is a quinoline derivative with systematic IUPAC nomenclature of 5-(hydroxymethyl)-8-quinolinol hydrochloride. Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{ClNO}{2} $$, corresponding to a molecular weight of 211.645 g/mol. The base compound (without the hydrochloride salt) has a molecular formula of $$ \text{C}{10}\text{H}{9}\text{NO}{2} $$ and a molecular weight of 175.18 g/mol. The CAS registry number for the hydrochloride form is 57434-90-9, while the free base is registered under 4053-44-5.

Synonyms include 5-hydroxymethyl-8-hydroxyquinoline hydrochloride, 5-Quinolinemethanol-8-hydroxy hydrochloride, and 5-(hydroxymethyl)-8-quinolinol hydrochloride. Additional identifiers include the DSSTox Substance ID DTXSID10350220 and the Wikidata entry Q82126046.

Structural Elucidation and Spectroscopic Data

The hydrochloride form crystallizes in the monoclinic system with space group $$ P21/c $$ and unit cell parameters $$ a = 7.485(2) $$ Å, $$ b = 12.407(3) $$ Å, $$ c = 12.800(3) $$ Å, and $$ \beta = 102.25(3)^\circ $$. X-ray diffraction analysis confirms the planar quinoline ring system, with the hydroxymethyl (-CH$$2$$OH) and hydroxyl (-OH) groups at positions 5 and 8, respectively. The hydrochloride salt forms via protonation of the quinoline nitrogen, stabilizing the structure through ionic interactions.

Nuclear magnetic resonance (NMR) data for the free base include:

  • $$ ^1\text{H} $$ NMR (CDCl$$3$$, 400 MHz): δ 8.90 (dd, $$ J = 2.0, 4.0 $$ Hz, 1H, H-2), 8.85 (dd, $$ J = 2.0, 4.0 $$ Hz, 1H, H-4), 4.85 (s, 2H, -CH$$2$$OH), and 13.10 (s, 1H, -OH).
  • $$ ^{13}\text{C} $$ NMR (CDCl$$3$$, 100 MHz): δ 156.56 (C-8), 149.34 (C-5), 137.86 (C-10), and 71.27 (-CH$$2$$OH).

Mass spectrometry (ESI-MS) of the hydrochloride form shows a parent ion peak at m/z 211.040 [(M+H)$$^+$$], consistent with its molecular weight.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

211.0400063 g/mol

Monoisotopic Mass

211.0400063 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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